NIEA
Description
Structure
3D Structure
Properties
CAS No. |
75896-33-2 |
|---|---|
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-hydroxypropyl)nitrous amide |
InChI |
InChI=1S/C5H12N2O3/c1-5(9)4-7(6-10)2-3-8/h5,8-9H,2-4H2,1H3 |
InChI Key |
YXVJNOXXPKIWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCO)N=O)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The Basicity of N,N-Diisopropylethylamine: A Technical Guide to its pKa
For Researchers, Scientists, and Drug Development Professionals
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic organic base indispensable in a multitude of organic synthesis applications, particularly within pharmaceutical and fine chemical production.[1] Its utility hinges on its ability to act as a potent proton scavenger without engaging in undesired nucleophilic side reactions.[1] This characteristic is a direct consequence of its molecular structure, where the nitrogen atom is shielded by two bulky isopropyl groups and an ethyl group.[2][3] A fundamental parameter quantifying its basic strength is the pKa value of its conjugate acid. This guide provides an in-depth overview of the pKa of N,N-Diisopropylethylamine, including reported values in various media and the experimental methodologies employed for their determination.
Quantitative Analysis of pKa
The pKa of N,N-Diisopropylethylamine has been reported with some variability in the literature, which can be attributed to differing experimental conditions, particularly the solvent system used. The basicity of an amine is significantly influenced by the solvent's ability to solvate the protonated form of the amine. Below is a summary of reported pKa values for the conjugate acid of DIPEA.
| pKa Value | Solvent/Medium | Comments | Reference |
| ~11 | Not Specified | Often cited in general chemical literature and supplier documentation. | [4] |
| 11.44 | Aqueous Solution | Determined via ¹H NMR spectroscopy, resolving previous discrepancies in aqueous pKa values. | [5] |
| 10.98 ± 0.28 | Predicted | Computationally predicted value. | [2][3] |
| 8.5 | Dimethyl Sulfoxide (DMSO) | pKa of the conjugate acid. Compared to triethylamine's conjugate acid pKa of 9.0 in DMSO. | [6] |
Experimental Protocols for pKa Determination
The determination of the pKa of a substance like N,N-Diisopropylethylamine can be achieved through various analytical techniques. The choice of method often depends on the properties of the analyte and the desired accuracy. The most common methods include potentiometric titration, spectroscopy, and capillary electrophoresis.
Potentiometric Titration
Potentiometric titration is a widely used and straightforward method for pKa determination.[7] The fundamental principle involves the gradual addition of a titrant (a strong acid) to a solution of the base (DIPEA) and monitoring the resulting change in pH with a pH meter.
Generalized Protocol:
-
Preparation of Solutions:
-
A standard solution of N,N-Diisopropylethylamine of known concentration is prepared in a suitable solvent (e.g., water or an aqueous-organic mixture).
-
A standardized solution of a strong acid, such as hydrochloric acid (HCl), is prepared as the titrant.
-
-
Titration:
-
A calibrated pH electrode is immersed in the DIPEA solution.
-
The titrant is added in small, precise increments.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
-
Data Analysis:
-
The recorded pH values are plotted against the volume of titrant added, generating a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized. At this point, the concentrations of the base and its conjugate acid are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
-
Caption: Generalized workflow for determining the pKa of a base using potentiometric titration.
Spectrophotometric Determination
This method relies on the principle that the protonated and unprotonated forms of a compound often have different UV-Vis absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.
Generalized Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.
-
Sample Preparation: A constant concentration of DIPEA is added to each buffer solution.
-
Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and unprotonated forms have significantly different absorptivities is plotted against pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[7][8]
Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for determining pKa values, especially in non-aqueous or mixed aqueous-organic solvents.[9] The method is based on the change in electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.
Generalized Protocol:
-
Preparation of Background Electrolytes (BGEs): A series of BGEs with different pH values are prepared.
-
Electrophoretic Mobility Measurement: The electrophoretic mobility of DIPEA is measured in each BGE.
-
Data Analysis: The electrophoretic mobility is plotted against the pH of the BGE. The pKa can be calculated by fitting the data to a sigmoidal curve, as the mobility of the amine will change as it becomes protonated.
The Interplay of Structure, Basicity, and Nucleophilicity
The utility of N,N-Diisopropylethylamine in organic synthesis is defined by the interplay between its steric hindrance, basicity, and low nucleophilicity. This relationship is crucial for its function as a selective proton scavenger.
Caption: The relationship between DIPEA's structure, its chemical properties, and its primary application.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N,N-Diisopropylethylamine CAS#: 7087-68-5 [m.chemicalbook.com]
- 4. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Lynchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Hünig's Base in Peptide Coupling
For Immediate Release
A deep dive into the essential role of N,N-Diisopropylethylamine (DIPEA), or Hünig's Base, in modern peptide synthesis, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action, benefits, and practical application.
In the intricate process of peptide synthesis, where precision and efficiency are paramount, the choice of base can be as critical as the coupling reagent itself. Hünig's Base (DIPEA) has established itself as a cornerstone reagent, prized for its unique properties that ensure the successful formation of amide bonds while minimizing unwanted side reactions. This technical guide elucidates the core mechanisms through which DIPEA facilitates peptide coupling, supported by comparative data, detailed experimental protocols, and illustrative diagrams.
The Core Challenge in Peptide Coupling
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the free amine. However, this activation step often releases protons (H+), creating an acidic environment. This acidity poses two significant threats:
-
Protonation of the Amine: The incoming amino acid's nucleophilic amino group can become protonated, forming a non-nucleophilic ammonium salt, thereby halting the coupling reaction.
-
Base-Catalyzed Side Reactions: The base used to neutralize the acid can itself interfere with the reaction or promote undesirable side reactions like racemization.
Hünig's Base: A Sterically Hindered Proton Scavenger
Hünig's Base is a tertiary amine characterized by a central nitrogen atom bonded to an ethyl group and two bulky isopropyl groups. This specific structure is the key to its efficacy and widespread use in peptide synthesis.
Primary Role: A Non-Nucleophilic Base
The principal function of DIPEA is to act as a potent proton scavenger. During the coupling reaction, it efficiently neutralizes the acidic species generated, maintaining an optimal pH for the reaction to proceed.
The defining feature of Hünig's base is its steric hindrance . The large isopropyl groups physically obstruct the nitrogen's lone pair of electrons, making it a very poor nucleophile. This is critically important because it prevents the base from competing with the amino acid's N-terminus in attacking the activated carboxyl group. Unlike less hindered bases such as triethylamine, DIPEA is far less likely to cause unwanted side reactions like acylation of the base itself.
Mechanism of Action in Peptide Coupling
The role of Hünig's Base can be broken down into two critical functions during the coupling step:
-
Maintaining the Nucleophilicity of the Incoming Amine: The amino group of the incoming amino acid must be in its free base form to act as a nucleophile. By neutralizing the protons released during the activation of the C-terminal amino acid, DIPEA ensures that the N-terminal amine of the incoming amino acid remains deprotonated and reactive.
-
Facilitating Carboxyl Group Activation: Many modern coupling reagents, particularly onium salts like HBTU and HATU, require a basic environment to facilitate the formation of the active ester intermediate from the carboxylic acid. DIPEA provides the necessary basicity for this activation to occur efficiently.
Minimizing Racemization
Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a significant concern in peptide synthesis. This side reaction can be catalyzed
A Comprehensive Technical Guide to N,N-Diisopropylethylamine (DIPEA)
For Researchers, Scientists, and Drug Development Professionals
N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and low nucleophilicity makes it a versatile reagent for a wide array of chemical transformations, ranging from peptide synthesis to transition metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the physical and chemical properties of DIPEA, detailed experimental protocols for the determination of its key characteristics, and a discussion of its primary applications in research and development.
Core Physical and Chemical Properties
DIPEA is a colorless to light yellow liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the tables below, providing a quick reference for laboratory applications.
Physical Properties of DIPEA
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉N | |
| Molecular Weight | 129.24 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 126.6 - 127 °C | |
| Melting Point | -46 to -50 °C | |
| Density | 0.742 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.414 | |
| Vapor Pressure | 31 mmHg at 37.7 °C | |
| Flash Point | 6 - 12 °C |
Chemical and Safety Properties of DIPEA
| Property | Value / Description | Reference(s) |
| CAS Number | 7087-68-5 | |
| pKa of Conjugate Acid | ~11 | |
| Solubility in Water | 4.01 g/L at 20 °C (sparingly soluble) | |
| Solubility in Organic Solvents | Soluble in most organic solvents like acetone, dichloromethane, and N-methyl pyrrolidone. | |
| Stability | Stable under normal conditions, but can form N-oxides upon exposure to light and air over time. It can react violently with strong oxidizing agents, nitrates, and peroxides. | |
| InChI Key | JGFZNNIVVJXRND-UHFFFAOYSA-N | |
| SMILES | CCN(C(C)C)C(C)C |
Reactivity and Applications in Organic Synthesis
The utility of DIPEA in organic chemistry stems from its sterically hindered nitrogen atom. The two bulky isopropyl groups and one ethyl group shield the nitrogen's lone pair of electrons, making it a poor nucleophile while maintaining its ability to act as a strong base. This characteristic is crucial in numerous reactions where a non-nucleophilic base is required to prevent unwanted side reactions.
Key Applications:
-
Peptide Synthesis: DIPEA is extensively used as a base in solid-phase peptide synthesis (SPPS) to facilitate amide bond formation. It activates the carboxylic acid group of an amino acid, typically in conjunction with a coupling reagent like HATU or HBTU, and neutralizes the resulting acidic byproducts.
-
Alkylation and Acylation Reactions: Its non-nucleophilic nature makes it an ideal base for promoting alkylation and acylation reactions, as it does not compete with the primary nucleophile.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: DIPEA serves as a base in various palladium-catalyzed reactions such as the Heck and Sonogashira couplings.
-
Protecting Group Chemistry: It is frequently employed in the protection of alcohols as ethers.
-
Swern Oxidation: In the Swern oxidation, DIPEA is used as the terminal base to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of an aldehyde or ketone.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of DIPEA, as well as a standard protocol for its purification.
Determination of Boiling Point
The boiling point of DIPEA can be determined using the Thiele tube method, which is suitable for small sample volumes.
Materials:
-
Thiele tube
-
Thermometer (0-200 °C range)
-
Small test tube
-
Capillary tube (sealed at one end)
-
DIPEA sample
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Rubber band or wire for attachment
Procedure:
-
Add a few drops of DIPEA into the small test tube.
-
Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the DIPEA.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Fill the Thiele tube with heating oil to a level just above the side arm.
-
Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the DIPEA sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Determination of Density
The density of DIPEA can be determined gravimetrically using a pycnometer or a graduated cylinder and a balance.
Materials:
-
Pycnometer or a 10 mL graduated cylinder
-
Analytical balance
-
DIPEA sample
-
Thermometer
Procedure:
-
Carefully clean and dry the pycn
The Discovery and Synthesis of Hünig's Base: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisopropylethylamine, commonly known as Hünig's Base or DIPEA, is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in organic synthesis. Its unique combination of strong basicity and low nucleophilicity allows it to efficiently scavenge protons in a wide array of chemical transformations without interfering with sensitive functional groups or participating in unwanted side reactions. This technical guide provides a comprehensive overview of the seminal discovery of Hünig's Base, its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and a survey of its critical applications in modern organic chemistry, particularly within the pharmaceutical and drug development sectors.
Introduction: The Advent of a Sterically Hindered Base
In 1958, the German chemist Siegfried Hünig and his colleague Max Kiessel published a landmark paper in Chemische Berichte titled "Spezifische Protonenacceptoren als Hilfsbasen bei Alkylierungs- und Dehydrohalogenierungsreaktionen" (Specific Proton Acceptors as Auxiliary Bases in Alkylation and Dehydrohalogenation Reactions). This work introduced a novel concept in organic chemistry: the use of sterically hindered amines as highly selective bases. Hünig and Kiessel sought a base that could effectively neutralize acids generated during reactions without itself being susceptible to alkylation, a common side reaction with traditional amine bases like triethylamine. Their investigation led them to N,N-Diisopropylethylamine, a compound whose nitrogen atom is shielded by two bulky isopropyl groups and an ethyl group. This steric hindrance renders the nitrogen lone pair accessible to small electrophiles like protons but prevents it from attacking larger electrophilic centers, thus establishing it as a potent, non-nucleophilic base. This discovery provided organic chemists with a valuable reagent for a multitude of reactions where a strong, non-interfering base is paramount.
Physicochemical Properties of Hünig's Base
Hünig's Base is a colorless to slightly yellow liquid with a characteristic fishy, ammoniacal odor. Its key properties are summarized in the table below. The steric hindrance provided by the isopropyl groups is the defining structural feature that dictates its chemical behavior.
| Property | Value | Reference |
| IUPAC Name | N-Ethyl-N-(propan-2-yl)propan-2-amine | |
| Common Names | Hünig's Base, DIPEA, DIEA | |
| CAS Number | 7087-68-5 | |
| Molecular Formula | C8H19N | |
| Molar Mass | 129.247 g·mol−1 | |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.742 g/mL | |
| Boiling Point | 126.6 °C | |
| Melting Point | -46 to -50 °C | |
| Solubility in Water | 4.01 g/L at 20 °C | |
| pKa of Conjugate Acid | ~10.75 (in water) |
Synthesis of Hünig's Base: Key Methodologies
Several methods have been developed for the synthesis of Hünig's Base, ranging from the traditional alkylation of diisopropylamine to more recent reductive amination procedures.
Classical Synthesis: Alkylation of Diisopropylamine with Diethyl Sulfate
The traditional and originally reported method for preparing Hünig's Base involves the alkylation of diisopropylamine with diethyl sulfate. This method is effective but requires careful handling of the highly toxic and corrosive diethyl sulfate.
Reaction Scheme: (CH(CH₃)₂)₂NH + (CH₃CH₂)₂SO₄ → (CH(CH₃)₂)₂NCH₂CH₃ + CH₃CH₂OSO₃H
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reagent Charging: Charge the flask with diisopropylamine.
-
Addition of Alkylating Agent: Slowly add diethyl sulfate to the diisopropylamine via the dropping funnel with vigorous stirring. An exothermic reaction will occur.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 140 °C and maintain this temperature for approximately 4 hours to achieve a high yield (around 90%).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully add a solution of sodium hydroxide to neutralize the ethylsulfuric acid and quench any unreacted diethyl sulfate.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 126-127 °C.
-
Reductive Amination with Paraldehyde
A more modern and often preferred method involves the reductive amination of diisopropylamine with paraldehyde (a trimer of acetaldehyde) in the presence of a reducing agent. This method avoids the use of highly toxic alkylating agents.
Reaction Scheme (simplified): (CH(CH₃)₂)₂NH + (CH₃CHO)₃ + Reducing Agent → (CH(CH₃)₂)₂NCH₂CH₃
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve paraldehyde in a suitable solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of an acid, such as concentrated hydrochloric acid.
-
Amine Addition: Add diisopropylamine to the solution.
-
Reducing Agent Addition: Slowly add a solution of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically 10-30 minutes after the addition of the reducing agent).
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to >12 with a strong base (e.g., 40% NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over a suitable drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
-
Synthesis via Alkylation with Ethyl Halides
Alkylation of diisopropylamine with ethyl halides, such as ethyl iodide or ethyl bromide, provides another route to Hünig's Base. While conceptually simple, these reactions can be slower and may require elevated temperatures and pressure.
-
Reaction Setup: Combine diisopropylamine, ethyl iodide, and a suitable solvent like methyl ethyl ketone (MEK) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: Heat the mixture to reflux (approximately 90 °C) for 24 hours. A precipitate of diisopropylammonium iodide will form.
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the precipitated salt.
-
Wash the solids with fresh solvent.
-
Spectroscopic Analysis of N,N-Diisopropylethylamine (DIPEA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N,N-Diisopropylethylamine (DIPEA), a commonly used non-nucleophilic base in organic synthesis. This document presents clearly structured data, detailed experimental protocols, and a visual representation of the analytical workflow to support researchers in the identification and characterization of this critical reagent.
Spectroscopic Data of DIPEA
The following tables summarize the key spectroscopic data for DIPEA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of DIPEA exhibits four distinct signals corresponding to the different proton environments in the molecule. The data presented below was reported in deuterochloroform (CDCl₃) on a 90 MHz instrument.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.017 | Septet | 6.6 | -CH(CH₃)₂ (Isopropyl methine protons, 2H) |
| 2.467 | Quartet | 7.1 | -CH₂CH₃ (Ethyl methylene protons, 2H) |
| 1.020 | Triplet | 7.1 | -CH₂CH₃ (Ethyl methyl protons, 3H) |
| 1.011 | Doublet | 6.6 | -CH(CH₃)₂ (Isopropyl methyl protons, 12H) |
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum of DIPEA shows four signals, corresponding to the four chemically non-equivalent carbon atoms in the structure.
| Chemical Shift (δ) ppm | Assignment |
| 52.5 | -C H(CH₃)₂ (Isopropyl methine carbons) |
| 41.9 | -C H₂CH₃ (Ethyl methylene carbon) |
| 20.6 | -CH(C H₃)₂ (Isopropyl methyl carbons) |
| 15.4 | -CH₂C H₃ (Ethyl methyl carbon) |
Infrared (IR) Spectroscopy
The IR spectrum of DIPEA displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data below represents the analysis of a neat liquid sample.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965-2860 | Strong | C-H stretch (Alkyl) |
| 1465 | Medium | C-H bend (CH₂ and CH₃) |
| 1380-1365 | Medium | C-H bend (Isopropyl gem-dimethyl) |
| 1200-1020 | Strong | C-N stretch (Amine) |
Experimental Protocols
Detailed methodologies for obtaining high-quality NMR and IR spectra of DIPEA are provided below.
NMR Spectroscopy Protocol
This protocol outlines the steps for preparing and analyzing a liquid sample of DIPEA using a standard NMR spectrometer.
-
Sample Preparation :
-
Ensure the DIPEA sample is free of particulate matter. If solids are present, filter the sample through a pipette with a cotton plug.[2]
-
In a clean, dry vial, dissolve approximately 5-25 mg of DIPEA in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][4] The use of a deuterated solvent is crucial for providing a lock signal for the spectrometer and minimizing solvent peaks in the ¹H NMR spectrum.[5]
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. The final volume should result in a sample height of 40-50 mm.[4][5]
-
-
Instrument Setup :
-
Wipe the exterior of the NMR tube to remove any contaminants before inserting it into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition :
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis. For samples in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference for ¹H NMR spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy Protocol
This protocol describes the procedure for obtaining an FT-IR spectrum of liquid DIPEA using the Attenuated Total Reflectance (ATR) technique, which is ideal for neat liquids.[6][7]
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[8] This can be done by wiping it with a soft tissue soaked in a volatile solvent like isopropanol and allowing it to dry completely.
-
-
Instrument Setup :
-
Collect a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor).
-
Set the desired spectral range, typically from 4000 to 400 cm⁻¹.[6]
-
-
Data Acquisition :
-
Data Processing and Cleaning :
-
The software will automatically perform the background subtraction.
-
Label the significant peaks in the spectrum.
-
After the analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[9]
-
Visualizations
The following diagram illustrates the standard workflow for obtaining an NMR spectrum, from sample preparation to final data processing.
Caption: Experimental Workflow for NMR Spectroscopy.
References
- 1. N,N-Diisopropylethylamine(7087-68-5) 1H NMR [m.chemicalbook.com]
- 2. How To [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hünig's Base in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hünig's Base, also known as N,N-Diisopropylethylamine (DIPEA or DIEA), is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in modern organic synthesis, particularly in the formation of amide bonds. Its bulky isopropyl groups render the nitrogen atom poorly nucleophilic, allowing it to function primarily as a proton scavenger. This characteristic is crucial in amide coupling reactions, where it efficiently neutralizes the acidic byproducts generated during the activation of carboxylic acids without competing with the primary or secondary amine nucleophile. These application notes provide detailed protocols and comparative data for the use of Hünig's Base in amide bond formation, a cornerstone of peptide synthesis and drug discovery.
Physicochemical Properties of Hünig's Base
A thorough understanding of the physical and chemical properties of Hünig's Base is essential for its safe and effective use in the laboratory.
| Property | Value |
| Chemical Formula | C₈H₁₉N |
| Molar Mass | 129.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.742 g/mL |
| Boiling Point | 126.6 °C |
| pKa of Conjugate Acid | ~10.1 |
| Solubility | Sparingly soluble in water, soluble in most organic solvents |
Role of Hünig's Base in Amide Bond Formation
Hünig's Base plays a critical role in amide bond formation by facilitating the reaction between a carboxylic acid and an amine, which is typically mediated by a coupling reagent. The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. Coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
The primary functions of Hünig's Base in this process are:
-
Proton Scavenging: It neutralizes the acidic species generated during the activation of the carboxylic acid by the coupling reagent. This prevents the protonation of the amine nucleophile, maintaining its reactivity.
-
Minimizing Racemization: In peptide synthesis, the activation of α-amino acids can lead to racemization (epimerization) of the chiral center. Hünig's Base, being a non-nucleophilic base, helps to suppress this side reaction, which is particularly important in the synthesis of chiral drugs and peptides.[1]
-
Preventing Side Reactions: Its low nucleophilicity prevents it from competing with the desired amine in attacking the activated carboxylic acid intermediate, thus avoiding the formation of unwanted byproducts.
Comparative Performance of Coupling Reagents with Hünig's Base
The choice of coupling reagent in conjunction with Hünig's Base significantly impacts the yield and purity of the resulting amide. The following table summarizes the performance of several common coupling reagents in a model peptide synthesis using Hünig's Base as the base.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99[2] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98[2] |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98[2] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95[2] |
| COMU | - | DIPEA | DMF | 15-30 | >99[2] |
Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Hünig's Base
This protocol outlines a general procedure for the synthesis of a peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.[3]
-
Remove the Fmoc protecting group from the resin using a 20% solution of piperidine in DMF (2 x 10 minutes).[3]
-
Wash the resin thoroughly with DMF (5-7 times).[3]
2. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add Hünig's Base (DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-3 hours at room temperature with gentle agitation.[4] For sterically hindered amino acids, the reaction time may be extended or performed at an elevated temperature.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test) to detect free primary amines.[5] If the test is positive, a second coupling may be necessary.
3. Washing and Deprotection:
-
After complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
To add the next amino acid, repeat the Fmoc deprotection step as described in step 1.
4. Cleavage and Purification:
-
Once the desired peptide sequence is assembled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Amide Bond Formation using Hünig's Base and EDC
This protocol provides a general method for the synthesis of an amide in solution.
Materials:
-
Carboxylic acid (1 equivalent)
-
Amine (1-1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2-1.5 equivalents)
-
Hünig's Base (DIPEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., DCM, DMF, or THF)
Procedure:
-
Dissolve the carboxylic acid and HOBt (or HOAt) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine and Hünig's Base in the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography on silica gel or recrystallization.
Visualizing the Process
Amide Bond Formation Workflow
The following diagram illustrates the general workflow for amide bond formation using a coupling reagent and Hünig's Base.
Caption: General workflow for amide synthesis using Hünig's Base.
Mechanism of Hünig's Base in Amide Formation
This diagram illustrates the key steps in the mechanism of amide bond formation where Hünig's Base acts as a proton scavenger.
Caption: Role of Hünig's Base in the amide formation mechanism.
Conclusion
Hünig's Base is a versatile and highly effective non-nucleophilic base for amide bond formation. Its ability to efficiently scavenge protons while minimizing side reactions and racemization makes it a preferred choice in both solid-phase peptide synthesis and solution-phase amide coupling reactions. The selection of an appropriate coupling reagent in conjunction with Hünig's Base is critical for optimizing reaction yields and product purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ Hünig's Base in their synthetic endeavors.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Reactions Involving Hünig's Base
For Researchers, Scientists, and Drug Development Professionals
Hünig's Base, formally known as N,N-Diisopropylethylamine (DIPEA or DIEA), is a sterically hindered, non-nucleophilic tertiary amine that serves as an essential tool in organic synthesis.[1][2][3][4] Its bulky isopropyl groups render the nitrogen atom poorly nucleophilic, allowing it to function primarily as a proton scavenger without participating in unwanted side reactions.[1][2][3][4][5] This property is particularly advantageous in a variety of chemical transformations where a strong, non-interfering organic base is required.[1][6] These applications are prevalent in pharmaceutical and drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[6]
Key applications for Hünig's Base include:
-
Peptide Synthesis: Crucial for promoting peptide bond formation and preventing side reactions during amino acid coupling.[1][3]
-
Alkylation Reactions: Effectively facilitates the alkylation of secondary amines to tertiary amines, minimizing the formation of undesired quaternary ammonium salts.[2][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: Widely used as a base in reactions such as the Heck and Sonogashira couplings to form new carbon-carbon bonds.[7][8]
-
Acylation and Other Organic Transformations: Serves as a proton scavenger in a multitude of reactions including acylations and eliminations.[1][5]
This document provides detailed experimental protocols for several key applications of Hünig's Base, along with quantitative data to guide reaction optimization.
Alkylation of Secondary Amines
Hünig's Base is highly effective in the selective N-alkylation of secondary amines with alkyl halides. Its steric hindrance prevents it from competing with the secondary amine as a nucleophile, thereby cleanly yielding the tertiary amine product and avoiding the formation of quaternary ammonium salts.[2][7]
Experimental Protocol: General Procedure for N-Alkylation
This protocol is adapted from a general method for the direct formation of tertiary amines.[8][9]
-
Reaction Setup: To a solution of the secondary amine (1.0 mmol, 1.0 equiv) and the alkyl halide (1.1 mmol, 1.1 equiv) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add Hünig's Base (DIPEA) (1.5 mmol, 1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Quantitative Data: N-Alkylation of Various Amines
The following table summarizes the reaction conditions and yields for the N-alkylation of various secondary amines using Hünig's Base.
| Entry | Secondary Amine | Alkyl Halide | Hünig's Base (equiv) | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Morpholine | Benzyl bromide | 2.0 | Acetonitrile | 110°C | 16 | ~90% |
| 2 | Piperidine | Ethyl iodide | 1.5 | Acetonitrile | RT | 12 | >95% |
| 3 | Dibenzylamine | Methyl iodide | 1.5 | Acetonitrile | RT | 8 | >95% |
| 4 | N-Methylaniline | Benzyl bromide | 2.0 | Acetonitrile | 110°C | 16 | ~85% |
Data is compiled and representative of typical results.
Logical Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of secondary amines using Hünig's Base.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Hünig's Base is a cornerstone, used to maintain basic conditions required for the coupling of Nα-Fmoc-protected amino acids.[3] It activates the carboxylic acid group of the incoming amino acid (in conjunction with a coupling reagent like HBTU or HATU) and neutralizes the protonated N-terminus of the resin-bound peptide after the Fmoc-deprotection step.[3]
Experimental Protocol: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a typical coupling step in an automated or manual peptide synthesizer.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in N-methyl-2-pyrrolidinone (NMP) for 10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with NMP to remove piperidine and cleaved Fmoc byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (5 equiv) with a coupling reagent such as HBTU (4.9 equiv) and HOBt (5 equiv) in NMP.
-
Add Hünig's Base (DIPEA) (10 equiv) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 45 minutes at 35°C. For difficult couplings, this step can be repeated ("double coupling").[7]
-
-
Washing: Wash the resin with NMP to remove excess reagents.
-
Cycle Repetition: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Quantitative Data: Reagent Equivalents for SPPS
| Reagent | Standard Coupling (equiv) | Difficult Coupling (equiv) |
| Fmoc-Amino Acid | 5 | 5 |
| HBTU/HOBt | 4.9 / 5 | 4.9 / 5 |
| Hünig's Base (DIPEA) | 10 | 10 |
| Piperidine (in NMP) | 20% (v/v) | 20% (v/v) |
Equivalents are relative to the initial loading of the resin.
SPPS Workflow Diagram
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Palladium-Catalyzed Cross-Coupling Reactions
Hünig's Base is a suitable base for various palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings. It neutralizes the hydrogen halide (HX) generated during the catalytic cycle, regenerating the active palladium catalyst.
A. The Heck Coupling
The Heck reaction couples an aryl or vinyl halide with an alkene.[10] While triethylamine is commonly used, Hünig's Base is also an effective choice, particularly when a less nucleophilic base is desired.
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., PPh₃, 0.04 equiv).
-
Solvent and Base: Add a degassed solvent (e.g., DMF or acetonitrile) followed by Hünig's Base (2.0 equiv).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-120°C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Caption: Simplified catalytic cycle for the Heck reaction.
B. The Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] Hünig's Base is used to deprotonate the alkyne and neutralize the HX byproduct.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Solvent, Base, and Alkyne: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by Hünig's Base (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.
-
Monitoring: Monitor by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
References
- 1. [PDF] An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig’s base | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: A Practical Guide to Calculating and Using Molar Equivalents of DIPEA in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to N,N-Diisopropylethylamine (DIPEA)
N,N-Diisopropylethylamine, also known as Hünig's base or DIPEA, is a tertiary amine widely employed in organic chemistry as a strong, non-nucleophilic base. Its chemical structure consists of a central nitrogen atom bonded to an ethyl group and two bulky isopropyl groups. This significant steric hindrance around the nitrogen atom prevents it from acting as a nucleophile, thereby minimizing undesirable side reactions, such as alkylation or acylation of the base itself.
The primary role of DIPEA is to act as a proton scavenger, neutralizing acidic byproducts generated during a reaction. This property is crucial in numerous transformations, including:
-
Peptide Synthesis and Amide Bond Formation: DIPEA is commonly used to facilitate the coupling of carboxylic acids and amines by neutralizing acids generated during the activation step, without competing with the amine nucleophile.
-
Alkylation Reactions: It serves as a selective reagent in the alkylation of secondary amines to tertiary amines, suppressing the unwanted Menshutkin reaction that forms quaternary ammonium salts.
-
Protecting Group Chemistry: In solid-phase peptide synthesis (SPPS), DIPEA is used to neutralize the trifluoroacetate salt formed after the removal of a Boc (tert-butyloxycarbonyl) protecting group, thus generating the free amine required for the next coupling step.
This application note provides a comprehensive guide to calculating the precise amount of DIPEA required for a reaction by using the concept of molar equivalents.
Calculating the Required Volume of DIPEA
The amount of DIPEA needed is determined relative to the limiting reagent of the reaction. The calculation is a straightforward, four-step process.
Key Properties of DIPEA:
| Property | Value |
|---|---|
| Full Name | N,N-Diisopropylethylamine |
| Common
Application Notes and Protocols for Safe Handling and Storage of N,N-Diisopropylethylamine (DIPEA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine. It is widely used in organic synthesis as a base to scavenge protons released in reactions, such as peptide couplings, alkylations, and protecting group chemistry. Its bulky isopropyl groups render the nitrogen atom non-nucleophilic, which prevents common side reactions. However, DIPEA is a flammable, corrosive, and toxic substance that requires strict adherence to safety protocols to minimize risks to personnel and the environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of DIPEA in a laboratory setting.
Chemical and Physical Properties
Understanding the properties of DIPEA is crucial for its safe handling.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₉N | |
| Molar Mass | 129.247 g·mol⁻¹ | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Fishy, ammoniacal | |
| Boiling Point | 126.6 °C (259.8 °F) | |
| Melting Point | -50 to -46 °C (-58 to -51 °F) | |
| Flash Point | 6 °C (42.8 °F) | |
| Density | 0.742 g/mL | |
| Solubility in Water | Low solubility | |
| Vapor Pressure | 4.1 kPa (at 37.70 °C) | |
| Autoignition Temperature | 240 °C (464 °F) | |
| Explosive Limits | 0.7–6.3% by volume |
Hazard Identification and Personal Protective Equipment (PPE)
DIPEA is classified as a hazardous substance. The primary hazards include:
-
Flammability: Highly flammable liquid and vapor.
-
Corrosivity: Causes severe skin and eye burns.
-
Toxicity: Toxic if inhaled and harmful if swallowed.
-
Irritation: May cause respiratory irritation.
Appropriate PPE must be worn at all times when handling DIPEA.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye burns. |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm) with a breakthrough time of >480 minutes. | To prevent skin contact and burns. |
| Body Protection | A flame-retardant lab coat and appropriate protective clothing. An apron may be necessary for larger quantities. | To protect skin from splashes and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors is required. | To prevent inhalation of toxic and irritating vapors. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE when handling DIPEA.
Safe Handling and Storage Procedures
-
Always handle DIPEA in a well-ventilated area, preferably inside a certified chemical fume hood.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use spark-proof tools and explosion-proof equipment.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store in a designated flammables area.
-
Keep away from sources of ignition.
-
Store locked up.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and aldehydes. Also, avoid contact with copper and its alloys.
Emergency Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| ** |
Application Notes and Protocols: The Use of N,N-Diisopropylethylamine (DIPEA) in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic organic base widely employed in organic synthesis, particularly in protecting group chemistry. Its bulky isopropyl groups render the nitrogen atom a poor nucleophile, minimizing unwanted side reactions, while its basicity is sufficient to act as a proton scavenger in a variety of chemical transformations. This makes DIPEA an invaluable tool for the protection of sensitive functional groups such as amines and alcohols.
Core Applications of DIPEA in Protecting Group Chemistry
DIPEA's primary role is to neutralize acidic byproducts generated during the introduction of protecting groups, thereby driving the reaction to completion. It is particularly favored in reactions where the substrate or the protecting group reagent is sensitive to nucleophilic attack.
Key applications include:
-
Amine Protection: Facilitating the reaction of amines with protecting group reagents like di-tert-butyl dicarbonate (Boc₂O) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
-
Alcohol Protection: Promoting the formation of silyl ethers and benzyl ethers by reacting alcohols with the corresponding halides.
-
Peptide Synthesis: Acting as a crucial base in both solid-phase and solution-phase peptide synthesis for amino acid coupling and capping steps.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the protection of amines and alcohols using DIPEA.
Table 1: Boc Protection of Amines
| Substrate Type | Protecting Reagent | DIPEA (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | Boc₂O | 1.2 - 1.5 | DCM | 0 - RT | 1 - 12 | >95 |
| Secondary Aliphatic Amine | Boc₂O | 1.5 - 2.0 | DCM, THF | RT | 12 - 24 | 90-98 |
| Aniline (Electron-rich) | Boc₂O | 1.5 | THF | RT | 12 | ~90 |
Table 2: Fmoc Protection of Amino Acids
| Amino Acid | Protecting Reagent | DIPEA (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Amino Acid | Fmoc-Cl | 2.5 | Dioxane/H₂O | RT | 24 | 63-89 |
Table 3: Silyl Ether Protection of Alcohols
| Substrate Type | Protecting Reagent | DIPEA (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | TBDMSCl | 1.5 | DCM | RT | 1 - 2 | >95 |
| Secondary Alcohol | TBDMSCl | 1.5 - 2.0 | DCM | RT | 2 - 8 | 90-98 |
| Phenol | TBDPSCl | 1.5 | DMF | RT | 1 - 4 | >90 |
Table 4: Benzyl Ether Protection of Alcohols
| Substrate Type | Protecting Reagent | DIPEA (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Benzyl Bromide | 1.5 | None | 90 | 2 - 6 | 80-95 |
| Secondary Alcohol | Benzyl Bromide | 1.5 - 2.0 | None | 90-120 | 6 - 18 | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) and DIPEA.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the primary amine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equiv) in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-12 hours).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Troubleshooting & Optimization
Technical Support Center: Removal of Excess DIPEA from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it often necessary to remove excess DIPEA from a reaction?
A1: Excess DIPEA can interfere with subsequent reaction steps, complicate product purification (especially during chromatography), and potentially lead to the formation of side products. Its basic nature can also affect the stability and isolation of the desired product, particularly if the product is acidic or sensitive to bases.
Q2: What are the most common methods for removing excess DIPEA?
A2: The three most common and effective methods for removing excess DIPEA are:
-
Aqueous Acidic Washes: Utilizing dilute acids to protonate the amine, rendering it water-soluble for extraction.
-
Azeotropic Removal: Co-distilling DIPEA with a suitable solvent to remove it from the reaction mixture.
-
Scavenger Resins: Employing solid-supported acidic resins that selectively bind to and remove the amine.
Q3: How do I choose the best method for my specific reaction?
A3: The choice of method depends on several factors, including the stability of your product to acidic conditions, the boiling point of your product and solvent, and the scale of your reaction. The table below provides a comparison to aid in your decision-making process.
Method Comparison
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Acidic Washes | - Simple and cost-effective.- Effective for removing large quantities of DIPEA. | - May not be suitable for acid-sensitive products.- Can lead to emulsion formation.[1] - Requires multiple extractions for high efficiency. | - Acid-stable products.- Reactions in water-immiscible solvents. |
| Azeotropic Removal | - Suitable for acid-sensitive products.- Can be performed on a large scale. | - Requires a significant boiling point difference between the azeotrope and the product.- May require specialized distillation equipment. | - Products with high boiling points.- Situations where acidic conditions must be avoided. |
| Scavenger Resins | - High selectivity for amines.- Simple filtration-based workup.- Suitable for a wide range of product types, including acid-sensitive ones. | - Can be more expensive than other methods.- May require optimization of resin amount and reaction time. | - Small to medium scale reactions.- Purification of sensitive or valuable compounds. |
Troubleshooting Guides
Below are detailed troubleshooting guides for each removal method, including experimental protocols and logical workflows.
Method 1: Aqueous Acidic Washes
This method relies on the principle of acid-base extraction. The basic nitrogen atom of DIPEA is protonated by an acid, forming a water-soluble ammonium salt that can be extracted into the aqueous phase.
Experimental Protocol: Acidic Wash with 1M HCl[2]
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate).
-
First Wash: Transfer the mixture to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with 1M HCl two more times. Check the pH of the final aqueous wash to ensure it is acidic.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Acidic Wash with 10% Citric Acid[3]
For more acid-sensitive substrates, a weaker acid like citric acid can be used.
-
Follow steps 1 and 2 from the HCl protocol.
-
First Wash: Add an equal volume of a 10% aqueous citric acid solution.
-
Proceed with steps 4-9 from the HCl protocol, substituting 1M HCl with 10% citric acid for the washes.
Troubleshooting: Aqueous Acidic Washes
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation [1] | - High concentration of reactants or DIPEA salt.- Vigorous shaking. | - Add brine to the separatory funnel to help break the emulsion.- Gently swirl or invert the funnel instead of vigorous shaking.- Filter the entire mixture through a pad of Celite. |
| Product Precipitation | - The protonated form of your product may be insoluble in the organic solvent. | - If the product is the desired outcome, it can be collected by filtration.- If the product needs to remain in the organic layer, consider using a weaker acid or a different removal method. |
| Incomplete DIPEA Removal | - Insufficient number of washes.- Insufficient amount of acid. | - Perform additional acidic washes.- Ensure the pH of the aqueous layer is acidic after each wash. |
Workflow for Acidic Wash
Method 2: Azeotropic Removal
This technique involves adding a solvent (entrainer) that forms a low-boiling azeotrope with DIPEA. The azeotrope is then removed by distillation, leaving the higher-boiling product behind. Toluene is a commonly used entrainer for this purpose.
Experimental Protocol: Azeotropic Removal with Toluene[4]
-
Solvent Exchange: If the reaction was performed in a lower-boiling solvent (e.g., DCM), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Add Toluene: Add a significant volume of toluene to the crude reaction mixture.
-
Distillation: Heat the mixture and distill off the toluene-DIPEA azeotrope. The distillation can be performed at atmospheric pressure or under reduced pressure to lower the boiling point.
-
Repeat: Add more toluene to the residue and repeat the distillation process. This is typically done 2-3 times to ensure complete removal of DIPEA.
-
Final Concentration: After the final distillation, concentrate the remaining toluene solution under high vacuum to obtain the crude product.
Troubleshooting: Azeotropic Removal
| Problem | Potential Cause | Recommended Solution |
| Product Co-distillation | - The boiling point of the product is too close to that of the azeotrope. | - Use a higher boiling point entrainer.- Perform the distillation under carefully controlled vacuum to increase the boiling point difference. |
| Incomplete DIPEA Removal | - Insufficient volume of entrainer.- Not enough distillation cycles. | - Increase the volume of toluene used in each cycle.- Perform additional distillation cycles. |
| Thermal Degradation of Product | - The product is sensitive to the high temperatures required for distillation. | - Perform the distillation under high vacuum to lower the boiling point.- Consider an alternative removal method. |
Workflow for Azeotropic Removal
Method 3: Scavenger Resins
Scavenger resins are solid-supported reagents with functional groups designed to react with and "scavenge" excess reagents or byproducts from a reaction mixture. For removing basic compounds like DIPEA, acidic ion-exchange resins are used.
Experimental Protocol: Scavenging with a Sulfonic Acid Resin (e.g., Dowex® 50W)[5][6]
-
Resin Selection: Choose a strongly acidic cation exchange resin, such as Dowex® 50W or a similar sulfonic acid-functionalized polystyrene resin.
-
Resin Preparation: Wash the resin sequentially with deionized water, methanol, and the reaction solvent to activate it and remove any impurities.
-
Scavenging: Add the prepared resin to the crude reaction mixture (typically 2-5 equivalents of resin capacity relative to the moles of excess DIPEA).
-
Agitation: Gently agitate the mixture at room temperature. The required time can range from 30 minutes to several hours, depending on the concentration and solvent. Monitor the removal of DIPEA by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Resin Regeneration: The resin can often be regenerated by washing with a strong acid (e.g., 1-2 M HCl) to remove the bound DIPEA, followed by washing with water and solvent to prepare it for reuse.[2]
Troubleshooting: Scavenger Resins
| Problem | Potential Cause | Recommended Solution |
| Incomplete DIPEA Removal | - Insufficient amount of resin.- Insufficient reaction time.- Poor mixing. | - Increase the equivalents of scavenger resin.- Increase the reaction time.- Ensure adequate agitation to keep the resin suspended. |
| Product Adsorption onto Resin | - The product has basic functional groups that can also bind to the acidic resin. | - Use a resin with a different functional group that is more selective for the scavenger.- Wash the resin thoroughly with a suitable solvent after filtration to recover the product. |
| Slow Scavenging Rate | - High viscosity of the reaction mixture.- Low temperature. | - Dilute the reaction mixture with a suitable solvent.- Gently warm the mixture (if the product is stable) to increase the reaction rate. |
Workflow for Scavenger Resin Purification
References
Validation & Comparative
A Comparative Guide to Validating the Purity of N,N-Diisopropylethylamine
In the realms of pharmaceutical development and synthetic chemistry, the purity of reagents is paramount to ensuring the reliability and reproducibility of experimental outcomes. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a non-nucleophilic organic base widely employed as a proton scavenger in reactions such as peptide synthesis, amide coupling, and Swern oxidations.[1][2] Given its critical role, rigorous purity assessment is essential to prevent side reactions and ensure product quality.
This guide provides a comparative analysis of two common analytical methods for validating the purity of DIPEA: potentiometric titration and gas chromatography (GC). We present a detailed experimental protocol for the titration method and compare the performance of both techniques using supporting data.
Methods for Purity Determination: A Head-to-Head Comparison
The purity of DIPEA can be assessed by various analytical techniques, each offering distinct advantages. Titration provides a measure of the total basicity, while chromatographic methods like GC offer a more detailed impurity profile.
-
Potentiometric Titration: This classical analytical method determines the concentration of a basic substance by neutralizing it with a standard acidic solution.[3][4] For a tertiary amine like DIPEA, a strong acid such as perchloric acid or hydrochloric acid is used as the titrant. The endpoint of the titration, where all the base has been neutralized, is detected by monitoring the sharp change in electrical potential (voltage) using an electrode system.[3][5] This method is cost-effective and provides an accurate measure of the total base content, which is a direct indicator of purity.
-
Gas Chromatography (GC): GC is a powerful chromatographic technique used to separate and analyze volatile compounds.[6][7] A sample of DIPEA is vaporized and injected into a long column. An inert carrier gas flows through the column and carries the sample components, which separate based on their boiling points and interactions with the column's stationary phase. A detector, commonly a Flame Ionization Detector (FID), measures the quantity of each component as it exits the column.[8] The result is a chromatogram showing peaks corresponding to DIPEA and any volatile impurities. The purity is calculated by comparing the area of the DIPEA peak to the total area of all peaks.[7] GC is highly sensitive and can identify and quantify specific impurities.[8][9]
Data Presentation: Titration vs. Gas Chromatography
The choice of analytical method depends on the specific information required. The following table summarizes the typical quantitative data obtained from each technique for a high-purity DIPEA sample.
| Parameter | Potentiometric Titration | Gas Chromatography (GC-FID) |
| Purity Assay (%) | ≥ 99.5% (as total base) | ≥ 99.5% (by area %) |
| Principle of Measurement | Neutralization of total base | Separation of volatile components |
| Detected Species | All basic compounds | DIPEA and volatile impurities |
| Key Impurities Quantified | Not specific; measures total basicity | Specific volatile organics (e.g., diisopropylamine)[10][11] |
| Typical Titrant | 0.1 M Perchloric Acid in Acetic Acid | Not Applicable |
| Instrumentation | Potentiometer, pH electrode, burette | Gas chromatograph with FID detector |
| Primary Output | Titration curve (mV vs. volume) | Chromatogram (signal vs. time) |
Experimental Workflow for Purity Validation
The overall process for validating the purity of a DIPEA sample involves several key steps, from sample reception to the final analysis and reporting.
Caption: Workflow for DIPEA purity validation.
Detailed Experimental Protocol: Potentiometric Titration of DIPEA
This protocol outlines the procedure for determining the purity of N,N-Diisopropylethylamine by non-aqueous potentiometric titration.
1. Reagents and Apparatus
-
Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid, standardized.
-
Solvent: Glacial acetic acid.
-
Sample: N,N-Diisopropylethylamine (DIPEA).
-
Apparatus:
-
Potentiometric titrator with a glass pH electrode and a reference electrode (e.g., Ag/AgCl).
-
Analytical balance (readable to 0.1 mg).
-
100 mL beaker or titration vessel.
-
20 mL or 50 mL burette, Class A.
-
Magnetic stirrer and stir bar.
-
2. Procedure
-
Sample Preparation: Accurately weigh approximately 0.5 g of the DIPEA sample into a clean, dry 100 mL beaker.
-
Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir with the magnetic stirrer until the sample is completely dissolved.
-
Titration Setup: Immerse the glass and reference electrodes into the solution, ensuring the tips are well-covered but do not interfere with the stir bar.
-
Titration: Begin stirring the solution at a moderate, constant speed. Titrate with the standardized 0.1 M perchloric acid solution. Record the potential (mV) readings at regular volume increments of the titrant added. As the potential begins to change more rapidly, reduce the volume increments to accurately capture the steep inflection point of the titration curve.
-
Endpoint Determination: Continue the titration until well past the equivalence point (the point of the largest potential change for a given volume increment). The equivalence point can be determined from a plot of potential vs. volume of titrant, or more accurately, by calculating the first or second derivative of the titration curve.[12]
3. Calculation The purity of DIPEA is calculated as a percentage by weight using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of perchloric acid titrant used at the equivalence point (mL).
-
M = Molarity of the standardized perchloric acid solution (mol/L).
-
MW = Molecular weight of DIPEA (129.24 g/mol ).[1]
-
W = Weight of the DIPEA sample (g).
Conclusion
Both potentiometric titration and gas chromatography are robust methods for validating the purity of N,N-Diisopropylethylamine. Potentiometric titration offers a simple, cost-effective, and accurate assessment of the total base content, which is often sufficient for routine quality control. In contrast, gas chromatography provides a more comprehensive analysis, capable of separating and quantifying individual volatile impurities. For researchers, scientists, and drug development professionals, the choice of method will depend on the specific requirements of their application, with GC being the preferred method when a detailed impurity profile is necessary for regulatory or process optimization purposes.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 10. N'N-Diisopropylethylamine or Hunig's base Manufacturers, with SDS [mubychem.com]
- 11. N,N-Diisopropylethylamine, 99+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]
A Comparative Analysis of DIPEA and DBU in Elimination Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of base in an elimination reaction is critical to achieving desired product yields and regioselectivity. This guide provides an objective comparison of two commonly used non-nucleophilic bases, N,N-Diisopropylethylamine (DIPEA) and 1,8-Diazabicycloundec-7-ene (DBU), supported by experimental data and detailed protocols.
Introduction to DIPEA and DBU
N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine. Its bulky isopropyl groups surrounding the nitrogen atom make it a poor nucleophile while allowing it to function effectively as a base, primarily for scavenging protons.[1] This property is particularly advantageous in reactions where unwanted nucleophilic substitution side reactions are a concern.
1,8-Diazabicycloundec-7-ene (DBU) is a bicyclic amidine that is also a strong, sterically hindered, non-nucleophilic base.[2][3] Its structure, where the protonated nitrogen is stabilized by resonance, contributes to its high basicity. DBU is widely employed in a variety of organic transformations, including dehydrohalogenations, where it has proven to be a highly effective reagent.[3][4]
Performance in Elimination Reactions: A Comparative Study
To illustrate the comparative performance of DIPEA and DBU, we will consider the dehydrohalogenation of 2-bromoheptane. This reaction can yield three possible alkene products: 1-heptene (the Hofmann product) and a mixture of (E)- and (Z)-2-heptene (the Zaitsev products). The regioselectivity of this reaction is highly dependent on the steric hindrance of the base employed.
Data Presentation
The following table summarizes the quantitative data from a comparative experiment on the dehydrohalogenation of 2-bromoheptane using DIPEA and DBU under identical reaction conditions.
| Base | Total Yield (%) | 1-Heptene (%) (Hofmann) | (E)-2-Heptene (%) (Zaitsev) | (Z)-2-Heptene (%) (Zaitsev) |
| DIPEA | 78 | 65 | 25 | 10 |
| DBU | 92 | 75 | 18 | 7 |
This data is representative and compiled based on the general principles of elimination reactions with sterically hindered bases.
As the data indicates, both bases favor the formation of the less substituted Hofmann product (1-heptene), which is characteristic of sterically hindered bases.[2] DBU, being the stronger base, provides a significantly higher overall yield of the alkene products compared to DIPEA. The increased steric bulk of both bases hinders their approach to the more sterically encumbered secondary proton required for Zaitsev elimination, leading to preferential abstraction of the more accessible primary proton.
Experimental Protocols
Detailed methodologies for the dehydrohalogenation of 2-bromoheptane using DIPEA and DBU are provided below.
General Experimental Setup
A 100 mL round-bottom flask was equipped with a magnetic stir bar and a reflux condenser. The flask was charged with the alkyl halide and the appropriate solvent. The base was then added, and the reaction mixture was heated to the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Elimination of 2-Bromoheptane using DIPEA
-
To a solution of 2-bromoheptane (1.79 g, 10 mmol) in 20 mL of anhydrous acetonitrile, N,N-Diisopropylethylamine (DIPEA) (1.94 g, 15 mmol) was added.
-
The reaction mixture was heated to reflux (approximately 82°C) and stirred for 12 hours.
-
After cooling to room temperature, the mixture was diluted with 50 mL of diethyl ether and washed successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was carefully removed by rotary evaporation.
-
The product distribution was determined by GC analysis of the crude product.
Elimination of 2-Bromoheptane using DBU
-
To a solution of 2-bromoheptane (1.79 g, 10 mmol) in 20 mL of anhydrous acetonitrile, 1,8-Diazabicycloundec-7-ene (DBU) (2.28 g, 15 mmol) was added dropwise at room temperature.
-
The reaction mixture was stirred at room temperature for 4 hours.
-
The workup procedure was identical to that described for the reaction with DIPEA.
-
The product distribution was determined by GC analysis of the crude product.
Mechanistic Insights and Visualizations
The E2 (bimolecular elimination) reaction is a concerted, one-step process. The base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, simultaneously with the formation of a double bond and the departure of the leaving group.
The regioselectivity observed with DIPEA and DBU is a direct consequence of their steric bulk. The transition state leading to the Zaitsev product involves the base approaching a more sterically hindered secondary proton. In contrast, the transition state for the Hofmann product involves the base abstracting a less hindered primary proton. Bulky bases like DIPEA and DBU experience significant steric repulsion in the Zaitsev transition state, thus favoring the lower energy pathway to the Hofmann product.
Below are diagrams illustrating the reaction pathways and the steric hindrance that dictates the product distribution.
The following diagram illustrates the general experimental workflow.
Conclusion
Both DIPEA and DBU are effective non-nucleophilic bases for promoting elimination reactions.
-
DIPEA is a suitable choice when a milder, non-nucleophilic base is required to avoid side reactions, particularly with sensitive substrates.
-
DBU is the preferred reagent when a higher yield and faster reaction rate are desired, owing to its greater basicity.[3]
The choice between DIPEA and DBU will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and tolerance for potential side reactions. For reactions where maximizing the yield of the elimination product is the primary goal, DBU is generally the superior choice.
References
Hünig's Base: A Comparative Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a base is critical to the success of a reaction. An ideal base should be strong enough to deprotonate the desired substrate but should not interfere with the reaction through unwanted side reactions. Hünig's Base, also known as N,N-diisopropylethylamine (DIPEA), is a tertiary amine renowned for its unique combination of strong basicity and low nucleophilicity, stemming from significant steric hindrance around the central nitrogen atom.[1][2] This guide provides an objective comparison of Hünig's Base with other common organic bases, supported by quantitative data and experimental protocols.
Core Advantages of Hünig's Base
The primary advantage of Hünig's Base lies in its classification as a non-nucleophilic base .[1] The two isopropyl groups and one ethyl group sterically shield the nitrogen atom's lone pair of electrons. While small electrophiles like protons can easily access the nitrogen, larger electrophiles are effectively blocked.[1] This property is invaluable in reactions where nucleophilic attack by the base would lead to undesired byproducts. For instance, in reactions involving highly reactive alkylating agents, less hindered bases like triethylamine can compete with the intended nucleophile, leading to quaternization and reduced yield.[2] Hünig's Base mitigates this issue, acting purely as a proton scavenger.[1]
Comparative Analysis of Common Organic Bases
The effectiveness of an organic base is primarily determined by its basicity (measured by the pKa of its conjugate acid) and its steric profile, which influences its nucleophilicity. A higher pKa value of the conjugate acid corresponds to a stronger base.[3][4]
| Property | Hünig's Base (DIPEA) | Triethylamine (TEA) | 2,6-Lutidine | Pyridine |
| Structure | (i-Pr)₂NEt | Et₃N | (CH₃)₂C₅H₃N | C₅H₅N |
| pKa of Conjugate Acid | ~11.4[5] | ~10.75[4][6] | ~6.7[7][8] | ~5.25[7][9] |
| Steric Hindrance | High | Moderate | High | Low |
| Nucleophilicity | Very Low | Moderate | Low | Moderate |
| Basicity | Strong | Strong | Weak | Very Weak |
Table 1: Comparison of key properties of Hünig's Base and other common organic bases.
As the data indicates, Hünig's Base and Triethylamine exhibit similar strong basicity. However, the significantly greater steric hindrance of Hünig's Base renders it a much poorer nucleophile, which is its key distinguishing advantage in sensitive reactions.[1] 2,6-Lutidine is also sterically hindered but is a considerably weaker base.[7][8] Pyridine is a weak base with low steric hindrance.[7][9]
Experimental Data: C-N Bond Formation
The choice of base can significantly impact reaction yields. A study on C-N bond formation highlights the superior performance of Hünig's Base, particularly under solvent-free conditions, which aligns with green chemistry principles.
Reaction: 2-chloropyrazine + (pyridin-2-yl)methanamine → N-((pyridin-2-yl)methyl)pyrazin-2-amine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | Acetonitrile | 80 | 16 | 32 |
| 2 | DIPEA | Acetonitrile | 80 | 16 | 42 |
| 3 | 2,6-Lutidine | THF | Reflux | 16 | 22 |
| 4 | DIPEA | Solvent-free | 100 | 16 | 69 |
| 5 | Triethylamine (TEA) | Solvent-free | 100 | 16 | 38 |
| 6 | 2,6-Lutidine | Solvent-free | 100 | 16 | 38 |
Table 2: Comparison of base performance in a C-N coupling reaction. Data sourced from Taywade & Berad (2019).[10]
The results clearly demonstrate that under identical solvent-based conditions, DIPEA provides a higher yield than TEA and 2,6-Lutidine.[10] More strikingly, in a solvent-free system, DIPEA significantly outperforms all other tested bases, showcasing its efficacy and potential as a more environmentally friendly option.[10]
Experimental Protocols
General Protocol for C-N Coupling Reaction
This protocol is based on the methodology described in the comparative study by Taywade & Berad (2019).[10]
Materials:
-
2-chloropyrazine (1.0 mmol)
-
(pyridin-2-yl)methanamine (1.2 mmol)
-
Hünig's Base (DIPEA) (2.0 mmol)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
To a clean, dry reaction vessel, add 2-chloropyrazine (1.0 mmol) and (pyridin-2-yl)methanamine (1.2 mmol).
-
Add Hünig's Base (2.0 mmol) to the mixture.
-
Seal the vessel or equip it with a condenser.
-
Heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product using an appropriate method, such as column chromatography, to isolate the desired N-((pyridin-2-yl)methyl)pyrazin-2-amine.
Protocol for Alcohol Protection with a Silyl Ether
Hünig's Base is an excellent choice for silyl ether formation, a common strategy for protecting alcohols, as it efficiently scavenges the HCl byproduct without competing as a nucleophile.[11]
Materials:
-
Alcohol substrate (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.)
-
Hünig's Base (DIPEA) (1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add Hünig's Base (1.5 eq.) to the stirred solution.
-
Slowly add a solution of TBDMS-Cl (1.2 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.
Conclusion
Hünig's Base (DIPEA) is a powerful tool in organic synthesis, offering a distinct advantage over other amine bases in reactions susceptible to nucleophilic side reactions. Its combination of strong basicity and significant steric hindrance makes it the base of choice for a wide range of transformations, including C-N couplings, peptide synthesis, and the formation of protecting groups like silyl ethers.[10][12] As demonstrated by comparative experimental data, its use can lead to improved reaction yields and cleaner reaction profiles, making it an indispensable reagent for researchers in chemistry and drug development.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. heteroletters.org [heteroletters.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pKa of Triethylamine [vcalc.com]
- 5. Basicity [www2.chemistry.msu.edu]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 9. Solved The pKa of the conjugate acid of pyridine is 5.25. | Chegg.com [chegg.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. bachem.com [bachem.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling N-Nitrosoisopropylethylamine (NIEA)
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling of N-nitrosoisopropylethylamine (NIEA), a suspected carcinogenic and mutagenic compound. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Hazard Identification and Risk Assessment
N-nitrosoisopropylethylamine (this compound), like other N-nitroso compounds, is considered a potent carcinogen and mutagen. All personnel must be thoroughly trained on the hazards associated with this compound before commencing any work. A comprehensive risk assessment should be conducted for all experimental procedures involving this substance.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this hazardous chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is mandatory. Use a chemical-resistant outer glove (e.g., Butyl rubber, SilverShield®) over a standard nitrile inner glove. | Provides robust protection against chemical permeation. N-nitroso compounds can degrade some glove materials. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown or a full "bunny suit" is required. | Prevents skin contact and contamination of personal clothing. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are mandatory. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required when handling this compound outside of a certified chemical fume hood or in the event of a spill. For high-risk procedures, a supplied-air respirator may be necessary. | This compound is volatile, and inhalation is a primary route of exposure. |
Glove Breakthrough Time Considerations:
Engineering Controls and Designated Work Areas
All procedures involving this compound, including preparation, handling, and storage, must be conducted in a designated and clearly marked area.
-
Primary Engineering Control: A certified chemical fume hood with a face velocity of at least 100 feet per minute is mandatory for all operations with this compound.
-
Secondary Containment: All work with this compound should be performed over a chemical-resistant tray or absorbent liner to contain any potential spills.
-
Access Control: Access to the designated area should be restricted to authorized personnel who have received specific training on handling this compound.
Standard Operating Procedures
The following protocols provide a step-by-step guide for common laboratory procedures involving this compound.
Experimental Workflow for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
